![molecular formula C5H6N2O3S B3066630 5-Aminopyridine-2-sulfonic acid CAS No. 854897-57-7](/img/structure/B3066630.png)
5-Aminopyridine-2-sulfonic acid
Overview
Description
5-Aminopyridine-2-sulfonic acid is a chemical compound with the molecular formula C5H6N2O3S and a molecular weight of 174.18 . It is used in various scientific research applications due to its diverse properties.
Synthesis Analysis
The synthesis of 5-Aminopyridine-2-sulfonic acid involves a two-step reaction starting from 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular structure of 5-Aminopyridine-2-sulfonic acid is characterized by a pyridine ring substituted with an amino group at the 5-position and a sulfonic acid group at the 2-position .Scientific Research Applications
Crystal Structure and Coordination Polymers
The crystal structure of 2-aminopyridine-5-sulfonic acid, a derivative of 5-Aminopyridine-2-sulfonic acid, has been studied, revealing a 2D network structure. This structure is constructed by strong Ag-pyridine and Ag–NH2 interactions, as well as weaker Ag-sulfonate interactions, indicating potential applications in coordination chemistry (Sui, Xu, Tang, & Wen, 2008).
Safety and Hazards
The safety data sheet for a similar compound, 4-Aminopyridine-2-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Future Directions
5-Aminopyridine-2-sulfonic acid is a valuable tool for studying biological processes and developing innovative solutions. It is also a simple, low molecular weight and perfectly functionalized moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies aim to synthesize low-molecular weight molecules for use as pharmacophores against various biological targets . Therefore, 5-Aminopyridine-2-sulfonic acid can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .
properties
IUPAC Name |
5-aminopyridine-2-sulfonic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-4-1-2-5(7-3-4)11(8,9)10/h1-3H,6H2,(H,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMPSVPXDSIFPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)S(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364886 | |
Record name | 5-aminopyridine-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminopyridine-2-sulfonic acid | |
CAS RN |
854897-57-7 | |
Record name | 5-aminopyridine-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.